ラウリン酸スクロース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

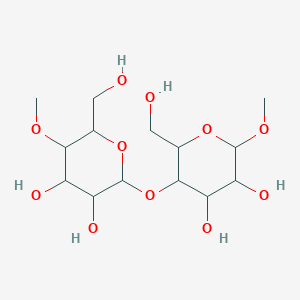

The synthesis of sucrose laurate has been investigated under different ultrasonic frequencies . Low ultrasonic frequency increases sucrose monolaurate yield, whereas high ultrasonic frequency increases sucrose dilaurate yield . As the sound intensity increases, the yield of sucrose laurate also increases, whereas the reaction time decreases .Molecular Structure Analysis

Sucrose laurate is a sugar ester, which is a combination of sucrose and lauric acid . It consists of hydrophilic (sugar) and lipophilic (fatty acid) groups .Chemical Reactions Analysis

The effects of ultrasonic parameters on the synthesis of sucrose laurate were investigated under four frequencies . Results indicated that low ultrasonic frequency increases sucrose monolaurate yield, whereas high ultrasonic frequency increases sucrose dilaurate yield .Physical And Chemical Properties Analysis

Sucrose has a monoclinic crystal structure . When subjected to high temperatures (over 186 °C), this compound decomposes, yielding caramel . Its solubility in water at a temperature of 20 °C is 203.9g/100mL . The standard enthalpy of combustion corresponding to sucrose is 5647 kJ.mol-1 .科学的研究の応用

薬物送達強化

ラウリン酸スクロースなどのスクロースモノエステルは、薬物送達を強化する能力から製薬用途で非常に求められています。 これらは、システムへの薬物の吸収を促進し、これは効果的な治療結果にとって重要です .

粘膜組織研究

科学研究では、ラウリン酸スクロースは粘膜組織への影響について評価されています。 研究では、ラウリン酸スクロースを組織粘膜に加え、上皮電生イオン輸送への影響を評価しており、これは粘膜組織との薬物相互作用を理解するために重要です .

リパーゼ触媒合成

ラウリン酸スクロースは、リパーゼ触媒エステル交換によって合成できます。 このプロセスは、最適な条件下でラウリン酸スクロースなどの糖エステルを高い収率で生成するために、化学研究で価値があります .

作用機序

Target of Action

Sucrose laurate, also known as [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate, primarily targets the intestinal epithelial cells . It interacts with the plasma membrane and tight junction proteins of these cells, such as ZO-1 .

Mode of Action

Sucrose laurate acts as a permeation enhancer (PE), working to reversibly enhance epithelial permeability via the paracellular route . It increases the apparent permeability coefficient (Papp) of certain substances and reduces transepithelial electrical resistance (TEER) across monolayers . This compound alters the expression of the tight junction protein, ZO-1, increases plasma membrane potential, and decreases mitochondrial membrane potential in Caco-2 cells .

Biochemical Pathways

Sucrose laurate affects multiple biochemical pathways. It has been found to down-regulate cell wall-associated hydrolase, inhibit the synthesis of fatty acids, influence nucleic acid synthesis, disturb amino acid metabolism, and block the HMP pathway and TCA cycle .

Pharmacokinetics

Sucrose laurate’s ADME properties significantly impact its bioavailability. In rat jejunal and colonic instillations, 50 and 100 mM sucrose laurate co-administered with insulin induced blood glucose reductions and achieved relative bioavailability values of 2.4% and 8.9%, respectively . This is on par with the gold standard PE, sodium caprate (C10) .

Result of Action

The primary result of sucrose laurate’s action is plasma membrane perturbation, leading to tight junction openings and a predominant paracellular flux . This results in increased permeability and enhanced absorption of certain substances, including macromolecules . It also causes the leakage of intracellular materials .

Action Environment

The action of sucrose laurate can be influenced by environmental factors. For instance, the concentration of sucrose laurate plays a crucial role in its efficacy . Higher concentrations can induce cytotoxicity, while lower concentrations can enhance permeability . Furthermore, temperature can affect the production yield and selectivity of sucrose laurate .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Sucrose laurate plays a key role in biochemical reactions. It acts as an emulsifier, enabling the mixing of water and oil-based components in cosmetics . It also serves as a skin conditioning agent, an emollient, and a cleanser . In the pharmaceutical industry, it aids in the solubilization and absorption of active pharmaceutical ingredients, ensuring their effectiveness . Moreover, it can enhance the bioavailability of poorly soluble drugs, making them more readily absorbed by the body .

Cellular Effects

Sucrose laurate has various effects on different types of cells and cellular processes. For instance, it has been shown to increase the apparent permeability coefficient (Papp) of [14C]-mannitol and reduce transepithelial electrical resistance (TEER) across Caco-2 monolayers . It alters the expression of the tight junction protein, ZO-1, increases plasma membrane potential, and decreases mitochondrial membrane potential in Caco-2 cells .

Molecular Mechanism

The primary action of Sucrose laurate is plasma membrane perturbation, leading to tight junction openings and a predominant paracellular flux . This mechanism allows Sucrose laurate to effectively lift away dirt, makeup, and excess sebum without disrupting the skin’s natural lipid barrier .

Dosage Effects in Animal Models

The effects of Sucrose laurate vary with different dosages in animal models. For instance, in rat jejunal and colonic instillations, 50 and 100 mM Sucrose laurate co-administered with insulin induced blood glucose reductions .

Metabolic Pathways

Sucrose laurate is involved in the esterification reaction where sugar is reacted with free fatty acid under a homogenous acid catalyst to produce sugar ester and water . This process is generally carried out under reduced pressure and anhydrous conditions .

Transport and Distribution

Its ability to act as an emulsifier, enabling the mixing of water and oil-based components, suggests that it may be distributed in both hydrophilic and lipophilic environments .

Subcellular Localization

Given its role as an emulsifier and its impact on cellular processes such as the disruption of tight junctions , it is likely that Sucrose laurate interacts with various cellular compartments.

特性

| { "Design of the Synthesis Pathway": "Sucrose laurate can be synthesized by esterification of sucrose with lauric acid in the presence of a catalyst.", "Starting Materials": [ "Sucrose", "Lauric acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Sucrose and lauric acid are mixed in a solvent such as ethanol or methanol", "A catalyst such as sulfuric acid is added to the mixture", "The mixture is heated to a temperature between 60-80°C and stirred for several hours", "The reaction mixture is cooled and the resulting solid is filtered and washed with a solvent such as ethanol or methanol", "The solid is dried to obtain the final product, sucrose laurate" ] } | |

CAS番号 |

25339-99-5 |

分子式 |

C24H46O13 |

分子量 |

542.6 g/mol |

IUPAC名 |

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |

InChI |

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |

InChIキー |

PVVVEHXCVQRLOC-NSIFZURYSA-N |

異性体SMILES |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

SMILES |

CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |

正規SMILES |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

その他のCAS番号 |

25339-99-5 |

ピクトグラム |

Corrosive |

関連するCAS |

37266-93-6 (unspecified laurate) |

同義語 |

eta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate L-1690 sucrose laurate sucrose monododecanoate sucrose monolaurate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, disodium salt](/img/structure/B213172.png)

![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B213181.png)

![sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate](/img/structure/B213183.png)

![5-(Hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B213187.png)